molecular formula C28H19N5OS B11511257 4-phenyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol

4-phenyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol

Cat. No.: B11511257
M. Wt: 473.5 g/mol
InChI Key: FGHZORIAFCSFNX-UHFFFAOYSA-N
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Description

4-phenyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol is a complex organic compound that features a quinoline core substituted with phenyl, pyridinyl, and triazolyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol involves multiple steps. One common method starts with the reaction of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol under reflux conditions to form 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide. This intermediate is then treated with NaOH and hydrochloric acid to yield 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Finally, this compound is reacted with 2-chloroacetonitrile in the presence of NaOH and N,N-dimethylformamide (DMF) to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques such as reflux, recrystallization, and the use of common reagents like NaOH, DMF, and ethanol.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and triazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

4-phenyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, coupled with the triazole and pyridinyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H19N5OS

Molecular Weight

473.5 g/mol

IUPAC Name

4-phenyl-3-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1H-quinolin-2-one

InChI

InChI=1S/C28H19N5OS/c34-27-25(24(19-9-3-1-4-10-19)22-13-7-8-14-23(22)30-27)35-28-32-31-26(20-15-17-29-18-16-20)33(28)21-11-5-2-6-12-21/h1-18H,(H,30,34)

InChI Key

FGHZORIAFCSFNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)SC4=NN=C(N4C5=CC=CC=C5)C6=CC=NC=C6

Origin of Product

United States

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